molecular formula C11H14FN3O2 B1333765 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine CAS No. 221198-29-4

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Cat. No. B1333765
M. Wt: 239.25 g/mol
InChI Key: UWZIHNDVFUJRHD-UHFFFAOYSA-N
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Description

The compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their biological activities and have been used in various drugs . The specific compound , however, is not directly described in the provided papers, but insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of related piperazine compounds involves various chemical reactions, including electrochemical fluorination (ECF) and reduction processes. For instance, the synthesis of 1-cyclopropyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved by the reduction of a precursor with Pd/C in a hydrogen atmosphere, followed by purification steps such as column chromatography and recrystallization . Electrochemical fluorination has been used to introduce fluorine atoms into piperazine derivatives, yielding various perfluorinated piperazine compounds . These methods could potentially be adapted for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives. The crystal structure of related compounds, such as 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine, has been analyzed, revealing conformations such as the unusual pseudo-boat conformation of the piperazine ring . The molecular geometry, bond lengths, and angles can be compared with mean values reported for analogous compounds to confirm the predicted structure from chemical and spectral analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of triazenes, as seen in the synthesis of 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine . The reactivity of the piperazine ring and the substituents attached to it, such as alkyl groups or nitro groups, can influence the types of chemical reactions the compound can participate in. The presence of fluorine atoms can also affect the reactivity and chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the piperazine ring. For example, the introduction of fluorine atoms through electrochemical fluorination can significantly alter the properties of the compound, as seen in the study of perfluoro(1,4-dialkylpiperazines) . The crystallographic data provide insights into the solid-state properties, such as crystal system, space group, and cell dimensions, which can be crucial for understanding the material's properties .

Scientific Research Applications

  • Derivatization Agent in Analytical Chemistry New derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, have been developed for enhancing the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. This derivatization significantly increases the sensitivity of detection for estrogens and other steroids in biological samples, such as serum (Nishio, Higashi, Funaishi, Tanaka, & Shimada, 2007).

  • Antimycobacterial Activity in Medicinal Chemistry A study on fluoroquinolone derivatives, including 1-(2-fluoro-4-nitrophenyl)quinolones, revealed their significant antimycobacterial activity. The study highlights the importance of the fluoro substituent at the C-2 position for anti-TB potency (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005).

  • Synthesis and Characterization of Legal Highs 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is involved in the synthesis and analysis of new psychoactive substances (NPS) like methoxypiperamide. The research covers the synthesis, characterization, and in vitro metabolism of these compounds (Power, Scott, Gardner, McAteer, O'Brien, Brehon, Talbot, & Kavanagh, 2014).

  • Chemical Synthesis Methods The chemical involves in the synthesis of novel benzimidazole derivatives, which are then studied for their potential medicinal applications. The process utilizes a variety of chemical reactions and analytical techniques for compound characterization (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

  • Development of Nucleophilic Photosubstitution Agents Studies have been conducted on the photosubstitutions of compounds like 2-fluoro-4-nitroanisole with amines, suggesting the potential use of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes in various biochemical applications (Pleixats, Figueredo, Marquet, Moreno-Mañas, & Cantos, 1989).

  • Pharmaceutical Intermediates in Drug Synthesis 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is used as an intermediate in the synthesis of various drugs, including potent antibacterial agents. The compound's specific structure and properties make it a valuable building block in the creation of complex pharmaceuticals (Chu, Lico, Claiborne, & Faubl, 1992).

  • Antimicrobial Activity Evaluation Research has been conducted to synthesize and evaluate the antimicrobial activities of novel compounds involving 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine. These compounds demonstrate significant inhibitory activity against various pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZIHNDVFUJRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382417
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

CAS RN

221198-29-4
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,4-difluoronitrobenzene (12.00 g, 75.4 mmol) (Aldrich) and N-methylpiperazine (18.89 g, 188.6 mmol) in acetonitrile (150 mL) was heated at reflux for 3 h. The reaction mixture was allowed to stand overnight at room temperature, then the solvent was evaporated under reduced pressure and the residue was partitioned between water and ethyl acetate (200 mL each). The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined organic layers were then washed with water and brine (200 mL each), dried (MgSO4), filtered, and evaporated under reduced pressure to give 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine as a pale brown solid (17.5 g, 97%, mp 68–70° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methylpiperazine (6.91 g, 69 mmol) and Et3N (6.98 g, 69 mmol) in EtOAc (60 mL) was added 1,2-difluoro-4-nitrobenzene (10.02 g, 63 mmol) dropwise with stirring and the mixture was stirred at rt overnight. The reaction mixture was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (14.75 g, 98%).
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of 3.9 mL (35 mmol) of 3,4-difluoronitrobenzene in 60 mL of dimethyl sulfoxide were added 9.7 mL (87.5 mmol) of N-methylpiperazine and 12.1 g (87.5 mmol) of potassium carbonate, and the mixture was refluxed for 5 hours at 100° C. The reaction mixture was cooled to room temperature and poured into 500 mL of ice water, and the resulting precipitates were collected. The collected precipitates were dissolved in 2M-HCl aqueous solution and washed with ether. The aqueous layer was neutralized with 4M-NaOH aqueous solution to give the precipitates. The precipitates were collected to give 5.71 g (68%) of the title compound.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods IV

Procedure details

N-Methylpiperazine (30 mL, 27.1 g, 0.268 mol) was cooled in ice/water while adding 3,4-difluoronitrobenzene (2.0 g, 0.0126 mol) with stirring. The mixture was then heated at 100° C. overnight, evaporated to remove all excess N-methylpiperazine and the residue dissolved in 1M—hydrochloric acid (30 mL). After washing twice with 20 mL portions of DCM the solution was basified with 5 M—sodium hydroxide (10 mL). The product was extracted into DCM (twice with 20 mL), dried over sodium sulphate and evaporated giving 1.50 g yellow oil which solidified on standing
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MW Martin, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
The lymphocyte-specific kinase (Lck) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that …
Number of citations: 68 pubs.acs.org
J Bertrand, H Dostálová, V Krystof, R Jorda, A Castro… - Bioorganic …, 2020 - Elsevier
Bcr-Abl and Btk kinases are among the targets that have been considered for the treatment of leukemia. Therefore, several strategies have focused on the use of inhibitors as …
Number of citations: 16 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org
J Cen, H Zhu, C Hong, X Zhang, S Liu, B Yang… - European Journal of …, 2023 - Elsevier
The important role of accumulated iron is well recognized in the pathophysiology of rhabdomyolysis-induced acute kidney injury (RM-AKI). Our previous work further confirmed the labile …
Number of citations: 2 www.sciencedirect.com
C Zhao, Y Zhang, J Zhang, S Li, M Liu… - Journal of Medicinal …, 2023 - ACS Publications
Multitarget HDAC inhibitors capable of simultaneously blocking the BRD4-LIFR-JAK1-STAT3 signaling pathway hold great potential for the treatment of TNBC and other solid tumors. …
Number of citations: 4 pubs.acs.org

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